molecular formula C12H12ClNO B2637316 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone CAS No. 489425-25-4

2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Cat. No. B2637316
CAS RN: 489425-25-4
M. Wt: 221.68
InChI Key: GCIGNCLGVJKROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is a biochemical compound used for proteomics research . It is a derivative of indole, a heterocyclic compound that is a key intermediate in the preparation of biologically active compounds and indole alkaloids .


Synthesis Analysis

The synthesis of indole derivatives, including “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone”, often involves the use of 1H-indole-3-carboxaldehyde and its derivatives as key intermediates . These compounds are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups readily undergo C–C and C–N coupling reactions and reductions .


Molecular Structure Analysis

The molecular formula of “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is C12H12ClNO, and its molecular weight is 221.68 g/mol . The structure of indole derivatives, including this compound, is characterized by a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Indole derivatives, including “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone”, are known to undergo various chemical reactions. For instance, the carbonyl groups of 1H-indole-3-carboxaldehyde derivatives can undergo C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” include a molecular weight of 193.63 g/mol, a monoisotopic mass of 193.0294416 g/mol, and a topological polar surface area of 32.9 Ų . The compound also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

  • Antimicrobial and Antifungal Applications : A study synthesized new 1H-Indole derivatives, including 2-chloro-1-(indoline-1-yl) ethanone, which exhibited significant antimicrobial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans (2020).

  • Anti-inflammatory Agents : Another research focused on synthesizing 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, where 2-chloro-1-(indoline-1-yl) ethanone was a key intermediate. These derivatives were evaluated for their anti-inflammatory activity, showing potential as nonsteroidal anti-inflammatory drugs (Rehman, Saini, & Kumar, 2022).

  • Cancer Detection : A water-soluble near-infrared dye for cancer detection using optical imaging was developed using a compound structurally related to 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone. This dye showed potential applications in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).

  • Synthesis of Bioactive Molecules : Research on the synthesis and characterization of novel bioactive molecules like 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One has been conducted using derivatives of 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone. These compounds exhibited excellent antimicrobial activities due to the presence of chlorine as a substituent (Sherekar, Padole, & Kakade, 2022).

  • Reactions in Organic Synthesis : The compound has been used in various reactions in organic synthesis, such as the Achmatowicz rearrangement and the formation of dihydroindolo[1,2-c]quinazoline derivatives. These reactions are fundamental in the synthesis of complex organic compounds (Harano et al., 2007).

Mechanism of Action

The mechanism of action of indole derivatives is often related to their structural similarity to endogenous neurotransmitters, which gives these molecules neurological activity and affinity toward serotonin receptors .

Future Directions

While specific future directions for “2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” are not mentioned in the retrieved sources, the broad potential of indole derivatives in various biological activities suggests that they could be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-chloro-1-(1,2-dimethylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-12(11(15)7-13)9-5-3-4-6-10(9)14(8)2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIGNCLGVJKROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(1,2-dimethyl-1H-indol-3-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.